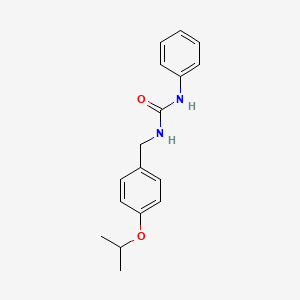

N-(4-isopropoxybenzyl)-N'-phenylurea

Description

N-(4-isopropoxybenzyl)-N'-phenylurea is a substituted urea derivative characterized by an isopropoxy group attached to the benzyl moiety at the para position. Urea derivatives are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and pesticidal properties.

Properties

IUPAC Name |

1-phenyl-3-[(4-propan-2-yloxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13(2)21-16-10-8-14(9-11-16)12-18-17(20)19-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTIAZXMQXCHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropoxybenzyl)-N’-phenylurea typically involves the reaction of 4-isopropoxybenzylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

-

Step 1: Preparation of 4-isopropoxybenzylamine

- Starting material: 4-isopropoxybenzyl chloride

- Reagent: Ammonia or an amine source

- Solvent: Ethanol or methanol

- Conditions: Reflux for several hours

-

Step 2: Reaction with phenyl isocyanate

- Starting material: 4-isopropoxybenzylamine

- Reagent: Phenyl isocyanate

- Solvent: Anhydrous dichloromethane

- Conditions: Stirring at room temperature for several hours

Industrial Production Methods

Industrial production of N-(4-isopropoxybenzyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropoxybenzyl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The phenyl and isopropoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of urea derivatives with higher oxidation states.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-isopropoxybenzyl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Anticancer Urea Derivatives

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)

- Structure : Contains chloro and trifluoromethyl groups on the aryl ring.

- Activity: Demonstrated potent anticancer effects against non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest and apoptosis .

- SAR : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance cytotoxicity by increasing electrophilicity and binding affinity to cellular targets.

N-(2-Chlorobenzoyl)-N′-phenylurea

- Structure : Chlorobenzoyl substituent.

Key Contrast : Unlike N-(4-isopropoxybenzyl)-N′-phenylurea, CTPPU and chlorobenzoyl derivatives prioritize electron-withdrawing groups, which may improve tumor selectivity but reduce CNS permeability.

Anti-inflammatory Urea Derivatives

N-(4-Phenyl-1,3-thiazol-2-yl)-N′-phenylurea Derivatives

- Structure : Thiazole ring with substituents like methoxy or bromophenyl.

- Activity : Two derivatives (methoxy and bromophenyl) showed potent anti-inflammatory effects via p38 kinase inhibition, validated by molecular docking .

- SAR : Bulky substituents on the thiazole ring enhance binding to the DFG-out active site of p38 kinase.

CNS Depressant Urea Derivatives

N-(4-Methoxybenzoyl)-N′-phenylurea

- Structure : Methoxybenzoyl substituent.

- Activity : Superior CNS depressant activity compared to bromisoval (standard) and N-benzoyl-N′-phenylurea, likely due to enhanced hydrogen bonding from the methoxy group .

Key Contrast : Replacing methoxy with isopropoxy could alter metabolic stability and blood-brain barrier penetration, warranting further study.

Agricultural Urea Derivatives

Forchlorfenuron (N-(2-Chloro-4-pyridinyl)-N′-phenylurea)

Pencycuron (N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N′-phenylurea)

- Structure : Chlorophenyl and cyclopentyl groups.

- Application : Fungicide targeting Rhizoctonia solani in crops .

Key Contrast : N-(4-isopropoxybenzyl)-N′-phenylurea’s isopropoxy group may reduce pesticidal efficacy compared to chlorinated analogs but could improve environmental safety.

Heterocyclic Urea Derivatives

N-(4-Methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-N′-phenylurea (Y021-6880)

- Structure : Benzodiazepine core.

- Application: Potential CNS or anticancer applications due to structural similarity to pharmacologically active benzodiazepines .

N-[1-(4-Methylphenyl)-2-oxopyrrolidin-3-yl]-N′-phenylurea (P315-0125)

- Structure: Pyrrolidinone ring.

- Application : Unspecified but likely targets neurological or metabolic pathways .

Key Contrast : Heterocyclic moieties introduce conformational rigidity, which may enhance target specificity but complicate synthesis compared to simpler aryl substitutions.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Bioactivity

| Substituent Type | Example Compound | Impact on Activity |

|---|---|---|

| Electron-withdrawing | CTPPU (Cl, CF₃) | Enhances cytotoxicity |

| Electron-donating | N-(4-Methoxybenzoyl)-N′-phenylurea | Improves CNS penetration |

| Heterocyclic | Y021-6880 (benzodiazepine) | Increases target specificity |

| Halogenated | Forchlorfenuron (Cl) | Boosts pesticidal activity |

Biological Activity

N-(4-isopropoxybenzyl)-N'-phenylurea is a compound that has garnered interest in various biological research contexts due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a urea functional group linked to a phenyl ring and an isopropoxybenzyl moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and receptor interaction.

Research indicates that this compound exhibits significant biological activity through various mechanisms, including:

- Enzyme Inhibition : It has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a role in immune regulation and cancer progression .

- Receptor Interaction : The compound may also interact with specific receptors, influencing cellular signaling pathways relevant to cancer and other diseases.

Case Studies

- Inhibition of IDO : A study synthesized several phenyl urea derivatives, including this compound, and evaluated their IDO inhibitory activity. The results indicated that modifications to the urea structure significantly affect binding affinity and inhibitory potency .

- Anticancer Properties : In vitro studies demonstrated that this compound could reduce cell viability in specific cancer cell lines by modulating metabolic pathways associated with cell proliferation and apoptosis.

Data Table: Biological Activity Summary

| Study Reference | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| IDO Inhibition | 0.049 | Most potent among tested derivatives | |

| Receptor Binding | Not specified | Potential interactions with G-protein coupled receptors |

Potential Therapeutic Uses

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As an IDO inhibitor, it may enhance anti-tumor immunity by preventing immune evasion.

- Metabolic Disorders : Its effects on metabolic enzymes could be explored for conditions related to tryptophan metabolism.

Safety and Toxicology

Preliminary assessments of toxicity indicate the need for further investigation into the safety profile of this compound. Studies should focus on:

- In Vivo Toxicity : Evaluating long-term effects in animal models.

- Drug Interactions : Understanding how this compound interacts with other pharmacological agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.